molecular formula C25H26N6O3S B2579488 N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872994-92-8

N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No.: B2579488
CAS No.: 872994-92-8
M. Wt: 490.58
InChI Key: JMFCUTRKRASWOL-UHFFFAOYSA-N
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Description

N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a novel, small molecule inhibitor designed to target the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. The compound's structure incorporates key pharmacophores, including a [1,2,4]triazolo[4,3-b]pyridazine core, which is known to act as a potent ATP-competitive hinge-binding motif within the kinase domain. Dysregulation of FGFR signaling is a well-documented driver in a variety of cancers, making this pathway a high-value target for therapeutic intervention. This reagent serves as a critical tool for researchers investigating the mechanisms of oncogenesis, tumor proliferation, and angiogenesis in FGFR-dependent cell lines and disease models. Its primary research applications include the in vitro and in vivo study of signal transduction pathways, the validation of FGFR as a therapeutic target in specific cancer subtypes, and the screening of potential combination therapies. By selectively inhibiting FGFR autophosphorylation and downstream signaling cascades such as the MAPK/ERK and PI3K/AKT pathways, this compound enables the precise dissection of the functional role of FGFRs in disease biology and resistance mechanisms. It is intended for use by scientific researchers exploring targeted cancer treatments and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O3S/c1-3-34-20-10-8-19(9-11-20)27-23(32)16-35-24-13-12-21-28-29-22(31(21)30-24)14-15-26-25(33)18-6-4-17(2)5-7-18/h4-13H,3,14-16H2,1-2H3,(H,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFCUTRKRASWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. Its structure incorporates various functional groups that may contribute to its interactions with biological targets.

Chemical Structure and Properties

This compound features a pyridazine ring , a benzamide group , and an ethoxyphenyl group , which are significant for its biological activity. The presence of the triazole moiety is particularly noteworthy as triazoles are known for their diverse pharmacological properties.

Property Details
Molecular Formula C21H20N4O3S
IUPAC Name N-[6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
CAS Number 1021090-27-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been suggested that it may act as an enzyme inhibitor or a receptor modulator , particularly affecting pathways involved in cell signaling and disease progression. For instance, it may inhibit certain kinases that are crucial in cancer development and progression.

Biological Activity and Research Findings

Research into the biological activities of similar compounds has revealed a range of potential therapeutic effects:

  • Anticancer Activity : Compounds with triazole structures have demonstrated significant cytotoxicity against various cancer cell lines. Studies indicate that derivatives of triazole-thiones exhibit potent anticancer properties, particularly against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
  • Antimicrobial Properties : Similar compounds have shown antibacterial and antifungal activities. For instance, some derivatives have been reported to possess significant antibacterial effects against pathogenic bacteria, outperforming standard antibiotics like chloramphenicol .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which are common in many triazole-containing compounds. This could be relevant for treating diseases characterized by chronic inflammation.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of related compounds:

  • A study on triazole derivatives indicated that certain modifications significantly enhance their anticancer potency. For example, modifications to the triazole ring improved selectivity against cancer cells while minimizing cytotoxicity to normal cells .
  • Another investigation into 1,2,4-triazole derivatives revealed their effectiveness in inhibiting specific enzymes involved in inflammatory pathways, suggesting a dual role in both anticancer and anti-inflammatory therapies .

Scientific Research Applications

Pharmacological Activities

This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:

Antimicrobial Activity

Compounds with similar structural features have demonstrated significant antimicrobial properties. The triazole and thioether moieties may disrupt microbial cell membranes or inhibit essential metabolic pathways. Studies have shown efficacy against various bacterial and fungal strains, indicating potential for development as an antimicrobial agent.

Anticancer Potential

N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide has been associated with anticancer effects. In vitro studies suggest that similar triazole derivatives can induce apoptosis in cancer cells by inhibiting key proteins involved in cell cycle regulation. Structure–activity relationship (SAR) analyses indicate that modifications in the triazole ring enhance cytotoxicity against various cancer cell lines.

Anti-inflammatory Effects

Research indicates that triazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This mechanism could be beneficial for treating chronic inflammatory diseases.

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of triazole derivatives found that specific modifications led to increased potency against human cancer cell lines such as HeLa and L363. Compounds similar to this compound exhibited GI50 values in the low micromolar range.

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial activity, a series of triazole derivatives were tested against common pathogens. The results indicated moderate to high activity against both Gram-positive and Gram-negative bacteria, suggesting that structural elements like the thioether group enhance membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analogs (Table 1) share its triazolopyridazine core but differ in substituents, which critically affect physicochemical and biological properties.

Table 1: Structural Comparison

Compound ID/Name Core Structure Substituents Key Features
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine - 4-Ethoxyphenylamino-thioacetamide
- 4-Methylbenzamide ethyl chain
High lipophilicity (logP ~3.2*); potential kinase inhibition
891099-01-7 () [1,2,4]Triazolo[4,3-b]pyridazine - Furyl group at pyridazine C6
- Pyridin-3-ylmethylthio
Reduced logP (~2.5*) due to polar pyridine; lower metabolic stability
896054-33-4 () Pyridazine - Thioacetamide linked to benzothiazole
- 4-Ethoxyphenyl at pyridazine
Broader aromaticity; possible DNA intercalation (cf. benzothiazole drugs)
Compound 4b (Nitro-substituted analog, ) Nitrothiophene - Nitro group on aryl ring Enhanced antimycobacterial activity (MIC: 1.5 µg/mL vs. >25 µg/mL for non-nitro analogs)

*Predicted using QSAR models.

Physicochemical Properties
  • Metabolic Stability : The thioether group resists cytochrome P450 oxidation better than ethers or amines, as seen in similar triazolopyridazines .

Research Findings and Methodological Considerations

Similarity Assessment Methods

Computational studies () highlight that Tanimoto coefficients (based on Morgan fingerprints) classify the target as >70% similar to 891099-01-7 but <50% similar to nitrothiophene derivatives. Pharmacophore mapping reveals shared hydrogen-bond acceptors (pyridazine N-atoms) but divergent hydrophobic regions due to substituents .

Contradictions and Limitations
  • While nitro groups enhance antimycobacterial activity (), they also increase toxicity risks, justifying the target’s ethoxy group for safer profiles .
  • Spectrofluorometry and tensiometry () are critical for assessing colloidal properties in analogs but remain untested for the target compound .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions and purification methods for synthesizing N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide?

  • Methodology : Synthesis typically involves multi-step reactions starting with precursor molecules such as 4-ethoxyaniline derivatives and triazolopyridazine intermediates. Key steps include thioether bond formation and amide coupling. Optimal conditions involve:

  • Temperature control : 60–80°C for cyclization steps.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) for improved solubility of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC for final purity (>95%) .
    • Characterization : Confirm structure via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm), 13C^{13}C-NMR, and HRMS .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • Primary techniques :

  • NMR spectroscopy : Identifies functional groups (e.g., amide NH at δ 10.1–10.5 ppm) and confirms regiochemistry of the triazole ring .
  • HPLC : Quantifies purity (>95%) using C18 reverse-phase columns (acetonitrile/water mobile phase) .
  • Mass spectrometry (HRMS) : Validates molecular weight (theoretical ~506.58 g/mol; observed [M+H]+ at m/z 507.5) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Anticancer screening : Use MTT assays against cancer cell lines (e.g., MCF-7, A549) to assess IC50_{50} values. Compare with structurally similar triazolopyridazines (e.g., IC50_{50} = 2–10 μM in analogs) .
  • Anti-inflammatory testing : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproduct formation?

  • Strategies :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves yield by 15–20% .
  • Catalyst optimization : Use Pd/C or CuI for efficient cross-coupling steps (e.g., Suzuki-Miyaura reactions for aryl substitutions) .
  • Byproduct mitigation : Monitor intermediates via TLC and quench reactive intermediates (e.g., thiols) with iodoacetamide .

Q. What structural modifications enhance target selectivity in biological systems?

  • Approach :

  • Substituent variation : Replace the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., -NO2_2) to improve kinase inhibition (e.g., EGFR IC50_{50} reduced from 50 nM to 12 nM in analogs) .
  • Bioisosteric replacement : Substitute the triazole ring with imidazole to modulate solubility and binding affinity .
    • Validation : Perform molecular docking (e.g., AutoDock Vina) and compare with X-ray crystallography data of target proteins .

Q. How can contradictory data on biological activity across studies be resolved?

  • Resolution steps :

  • Replicate assays : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Meta-analysis : Compare datasets using tools like PRISMA, focusing on structural analogs (e.g., triazolopyridazines with 4-methylbenzamide vs. 4-methoxybenzamide groups) .
  • Mechanistic studies : Use CRISPR-Cas9 knockouts to confirm target specificity (e.g., AKT1 vs. mTOR pathways) .

Q. What advanced techniques identify the compound’s molecular targets?

  • Methods :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to recombinant proteins (e.g., KD values < 100 nM for kinase targets) .
  • Chemical proteomics : Use click chemistry probes (e.g., alkyne-tagged analogs) to pull down interacting proteins from cell lysates .
  • Cryo-EM : Resolve compound-target complexes at near-atomic resolution (e.g., 3.2 Å for tubulin binding) .

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